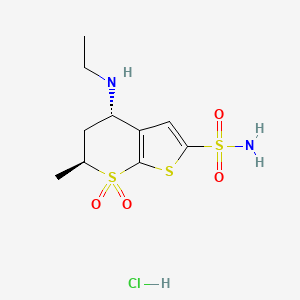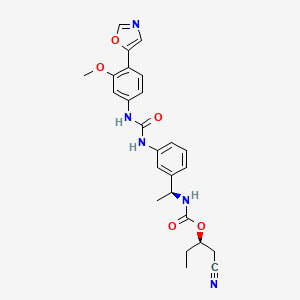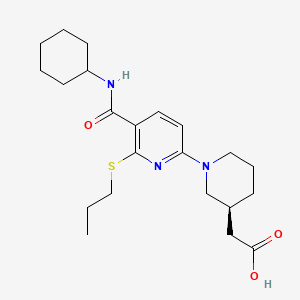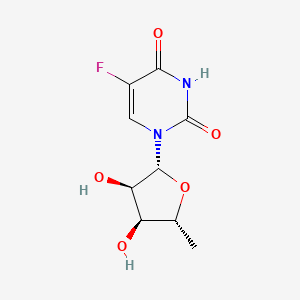
盐酸表柔比星
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依托泊苷盐酸盐是一种主要用于化疗的蒽环类药物。 它是阿霉素的衍生物,以治疗多种类型的癌症(包括乳腺癌、卵巢癌、胃癌、肺癌和淋巴瘤)的疗效而闻名 . 依托泊苷盐酸盐通过嵌入 DNA 链发挥作用,从而抑制 DNA 和 RNA 的合成,并通过产生自由基诱导细胞死亡 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .
Cellular Effects
Epirubicin hydrochloride has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Epirubicin hydrochloride involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, Epirubicin hydrochloride forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epirubicin hydrochloride change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .
Dosage Effects in Animal Models
The effects of Epirubicin hydrochloride vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .
Metabolic Pathways
Epirubicin hydrochloride is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .
Transport and Distribution
Following intravenous administration, Epirubicin hydrochloride is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .
Subcellular Localization
Epirubicin hydrochloride, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .
准备方法
合成路线及反应条件
依托泊苷盐酸盐通过半合成方法合成。 该过程涉及对阿霉素的修饰,其中糖部分的 4' 碳上的羟基被差向异构化 . 依托泊苷盐酸盐注射剂的制备方法包括:制备依托泊苷盐酸盐的水溶液,使用酸性 pH 调节剂将 pH 调至 3.2-4.5,并将溶液在 40-80°C 下加热 30-120 分钟 .
工业生产方法
依托泊苷盐酸盐的工业生产涉及大规模合成和纯化过程。 依托泊苷盐酸盐水溶液经灭菌、过滤,灌装到小瓶中,并冷冻干燥以获得最终产品 . 产品质量通过将杂质含量保持在规定的限度内来保证。
化学反应分析
反应类型
依托泊苷盐酸盐会经历各种化学反应,包括:
常用试剂和条件
依托泊苷盐酸盐反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 反应通常在温和条件下进行,以防止化合物降解。
主要形成的产物
相似化合物的比较
依托泊苷盐酸盐与其他蒽环类药物(如阿霉素、柔红霉素和伊达比星)相似 . 它在糖部分 4' 碳上的羟基具有不同的空间取向,这解释了它与阿霉素相比,其消除速度更快,毒性更低 . 这种独特的特性使依托泊苷盐酸盐成为某些化疗方案的首选 .
类似化合物的清单
- 阿霉素
- 柔红霉素
- 伊达比星
- 米托蒽醌
属性
CAS 编号 |
56390-09-1 |
|---|---|
分子式 |
C27H30ClNO11 |
分子量 |
580.0 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |
InChI 键 |
MWWSFMDVAYGXBV-DPZLWMTJSA-N |
手性 SMILES |
CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
外观 |
red solid powder |
熔点 |
399 to 401 °F (Decomposes) (NTP, 1992) |
| 56390-09-1 25316-40-9 |
|
物理描述 |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
56420-45-2 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)











